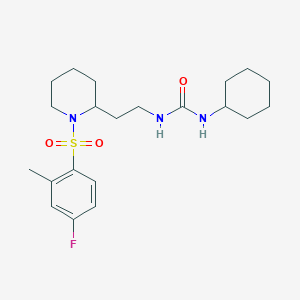

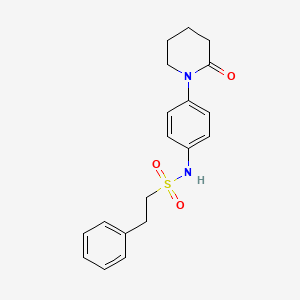

1-Cyclohexyl-3-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

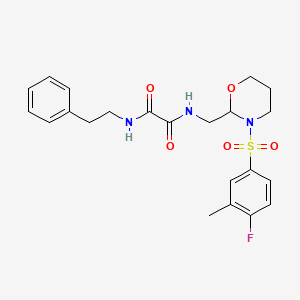

This chemical compound belongs to the class of organic molecules known for their diverse chemical and physical properties, which enable their application in various fields, including medicinal chemistry and material science. The compound's structure suggests it is a urea derivative with potential biological activity, given the presence of a sulfonyl piperidinyl moiety, which is a common feature in molecules with pharmacological properties.

Synthesis Analysis

The synthesis of similar urea derivatives often involves multi-step reactions, starting from simple precursors to obtain the desired complex structures. A related synthesis approach is reported for the preparation of ureas through the condensation of amines with isocyanates or carbodiimides, indicating a potential route for synthesizing the target compound (Dupont et al., 1991). The synthesis process can be tailored to introduce the specific sulfonyl and cyclohexyl groups through appropriate choice of reactants and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their chemical reactivity and biological activity. The structure of similar compounds has been analyzed using techniques like X-ray crystallography, revealing the presence of intramolecular hydrogen bonds that stabilize the molecule's conformation (Dupont et al., 1991). Such structural features are important for the interaction of the compound with biological targets.

Aplicaciones Científicas De Investigación

Urease Inhibitors and Medical Applications

Urease inhibitors have shown potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori. These inhibitors, including various urea derivatives, are being explored for their therapeutic applications, highlighting the significance of urea compounds in medicinal chemistry and drug development (Kosikowska & Berlicki, 2011).

Environmental and Toxicological Studies

Research on urea derivatives extends to environmental sciences, where studies focus on the degradation of polyfluoroalkyl chemicals, a class to which the given compound may relate. These studies explore the environmental fate, degradation pathways, and potential toxicity of these compounds, providing critical insights for environmental safety assessments (Liu & Avendaño, 2013).

Biochemical Sensors and Diagnostic Tools

The development of urea biosensors is an emerging field, aiming to detect and quantify urea concentration for various applications, including medical diagnostics and environmental monitoring. These sensors employ enzyme-based detection mechanisms, demonstrating the versatility of urea compounds in biosensor technology (Botewad et al., 2021).

Potential in Neurodegenerative and Psychiatric Diseases

While not directly related to the specific compound , research on triterpenoids like ursolic acid, which shares a thematic relevance with complex organic compounds, shows therapeutic potential in managing neurodegenerative and psychiatric diseases. These studies suggest that compounds with unique structural features can have significant biological activities and applications in treating brain-related disorders (Ramos-Hryb et al., 2017).

Propiedades

IUPAC Name |

1-cyclohexyl-3-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32FN3O3S/c1-16-15-17(22)10-11-20(16)29(27,28)25-14-6-5-9-19(25)12-13-23-21(26)24-18-7-3-2-4-8-18/h10-11,15,18-19H,2-9,12-14H2,1H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVWULVEZMNDID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2491187.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2491190.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2491192.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine](/img/structure/B2491195.png)

![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)